molecular formula C8H15NO B1290049 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol CAS No. 116585-72-9

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol

Cat. No.: B1290049
CAS No.: 116585-72-9
M. Wt: 141.21 g/mol
InChI Key: MZMQCWWTXDQALT-UHFFFAOYSA-N
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Description

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol is a bicyclic compound with a nitrogen atom incorporated into its structure. This compound is known for its unique structural features, which make it an interesting subject for various chemical and pharmaceutical studies. It has the molecular formula C8H15NO and a molecular weight of 141.21 g/mol .

Biochemical Analysis

Biochemical Properties

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase and monoamine oxidase. These interactions are crucial as they can modulate neurotransmitter levels in the brain, impacting neurological functions. Additionally, this compound can bind to certain receptor proteins, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been observed to enhance neurotransmitter release, thereby modulating synaptic transmission. This compound also affects cell signaling pathways, particularly those involving cyclic AMP (cAMP) and calcium ions, which are critical for various cellular functions. Furthermore, this compound can influence gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their activity. For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme, leading to increased levels of acetylcholine in the synaptic cleft. This compound also affects gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in neuronal cells. These changes include alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory in rodents. At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the overstimulation of neurotransmitter systems and the accumulation of the compound in tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism also influences its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also known to interact with transport proteins, facilitating its uptake and distribution within cells. Its localization within specific tissues and cells is influenced by these transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and can be transported to specific organelles, such as the mitochondria and nucleus. This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The subcellular distribution of this compound influences its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the preparation of tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate, which can be used as an intermediate for synthesizing the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one
  • exo-3-Azabicyclo[3.1.0]hexane-6-methanol
  • 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride

Uniqueness

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol is unique due to its specific bicyclic structure with an incorporated nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-4-3-9-6-7-1-2-8(9)5-7/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMQCWWTXDQALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623040
Record name 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116585-72-9
Record name 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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